2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE
Description
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a phenothiazine moiety linked to a cyclohepta[b]pyridine ring system
Properties
Molecular Formula |
C25H21N3OS2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c26-15-18-14-17-8-2-1-3-9-19(17)27-25(18)30-16-24(29)28-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)28/h4-7,10-14H,1-3,8-9,16H2 |
InChI Key |
SHWVRZVVLCDYJQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The key steps include the formation of the phenothiazine derivative, followed by its coupling with a cyclohepta[b]pyridine precursor. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the phenothiazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its phenothiazine moiety is known for its pharmacological properties, including antipsychotic and anti-inflammatory effects.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The phenothiazine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core structure.
Cyclohepta[b]pyridine Derivatives: Compounds like azepine derivatives have similar ring systems.
Uniqueness
What sets 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE apart is its combined structural features, which allow for unique interactions and applications that are not possible with simpler analogs.
This compound’s unique combination of a phenothiazine moiety and a cyclohepta[b]pyridine ring system makes it a versatile and valuable molecule in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
